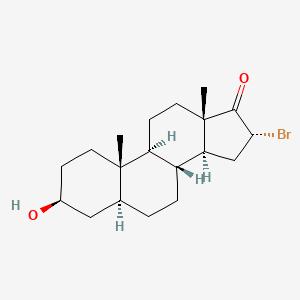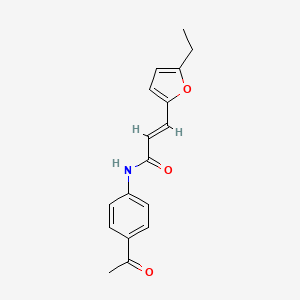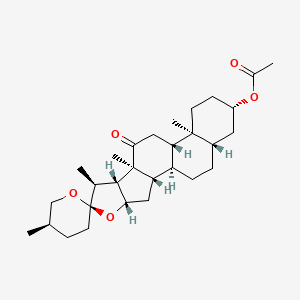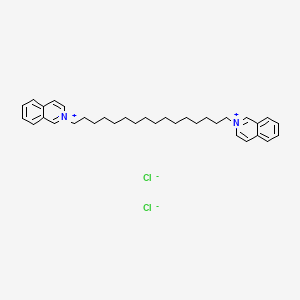
Phenamacril
描述
Phenamacril is a novel fungicide that is considered environmentally benign due to its exceptional specificity . It inhibits the ATPase activity of the sole class I myosin of only a subset of Fusarium species including the major plant pathogens F. graminearum, F. asiaticum, and F. fujikuroi .
Molecular Structure Analysis
Phenamacril binds in the actin-binding cleft in a new allosteric pocket that contains the central residue of the regulatory Switch 2 loop . The amino group at one side of Phenamacril, which is protonated at a neutral or weakly alkaline pH, forms a charge interaction with the side chain of D540, while the cyanide group at the other side of Phenamacril forms a hydrogen bond with the side chain of FgMyoI S217 .
Chemical Reactions Analysis
Phenamacril potently, reversibly, and noncompetitively inhibits ATP turnover, actin binding during ATP turnover, and motor activity of F. graminearum myosin-1 . It also inhibits the ATPase activity of Fusarium avenaceum myosin-1 .
科学研究应用
Environmental and Food Safety
Detecting phenamacril is pivotal for ensuring environmental and food safety . Persistent residues of phenamacril in the environment and plants have led to the need for detection methods .
Development of New Fungicides
The toxicology and resistance risk of phenamacril have led to the development of a series of new technologies of higher effect and lower amount of fungicide use . These technologies aim to widen the anti-fungus spectrum and postpone the fungicide resistance .
作用机制
Biochemical Pathways
The inhibition of the ATPase activity of myosin disrupts the normal functioning of the myosin-actin motor system, which is essential for various cellular processes, including cell division and intracellular transport . This disruption can lead to a cascade of effects that ultimately inhibit the growth of the Fusarium species .
Pharmacokinetics
graminearum myosin-1 . This suggests that phenamacril has a high affinity for its target, which could influence its bioavailability and distribution within the organism.
Result of Action
The primary result of phenamacril’s action is the inhibition of the growth of susceptible Fusarium species . By disrupting the ATPase activity of myosin, phenamacril interferes with essential cellular processes, leading to a strong inhibitory effect on the mycelial growth of these fungi .
Action Environment
Phenamacril is considered environmentally benign due to its exceptional specificity . It is effective against a subset of Fusarium species, which are major plant pathogens, making it a valuable tool in the control of diseases caused by these fungi.
安全和危害
未来方向
Phenamacril has been extensively reported to have antifungal activity against Fusarium graminearum and Fusarium fujikuroi . This study helps us better understand the resistance regulation mechanism and fungicidal activity of Phenamacril and provide reference for the development of new fungicides to control Fo .
属性
IUPAC Name |
ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRQBWKLHCEKQH-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenamacril | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phenamacril specifically targets myosin I (FgMyo1) in susceptible Fusarium species. [, , , ] Myosin I is a molecular motor protein essential for various cellular processes, including mycotoxin biosynthesis. [, ]
A: Phenamacril acts as a reversible and non-competitive inhibitor of myosin I ATPase activity. [] It binds to an allosteric pocket in the actin-binding cleft of myosin I, preventing the closure of the cleft and disrupting the actomyosin cycle, ultimately inhibiting the motor's ability to generate force. [, ]
A: Phenamacril inhibits fungal growth [, , ], disrupts deoxynivalenol (DON) biosynthesis [, , , ], and affects fungal development by impairing toxisome formation, which are subcellular structures involved in DON biosynthesis. []
A: Phenamacril is an ethyl 2-cyano-3-amino-3-phenylacrylate. [] Its stereoconfiguration is established as the (Z)-form. []
ANone: The molecular formula of phenamacril is C12H12N2O2, and its molecular weight is 216.24 g/mol.
A: Resistance to phenamacril is primarily attributed to point mutations in the myosin-5 gene, which encodes the target protein FgMyo1. [, , , ]
A: Several point mutations have been identified, including S217L, S217P, E420K, and K218T, among others. The location and type of mutation can influence the resistance level. [, , , ]
A: Commonly employed methods include QuEChERS extraction followed by gas chromatography-mass spectrometry (GC-MS) [] or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ] These methods offer high sensitivity and accuracy for quantifying phenamacril residues in various matrices.
A: While specific degradation pathways and ecotoxicological data for phenamacril are limited in the provided research, it is crucial to consider the potential environmental impact of any pesticide. [] Further research on its degradation products, persistence in soil and water, and effects on non-target organisms is essential.
ANone: Yes, several other fungicides with different modes of action can be used, including:
- SDHI fungicides: Fluopyram, cyclobutrifluram, and pydiflumetofen are effective against Fusarium species but cross-resistance with phenamacril can occur. [, , ]
- Demethylation inhibitors (DMIs): Prothioconazole, metconazole, and tebuconazole offer broad-spectrum control but long-term use can lead to resistance development. [, ]
- Other fungicide classes: Fludioxonil, pyraclostrobin, and prochloraz have shown efficacy against Fusarium but resistance management is crucial. [, , , ]
ANone: Several strategies can be implemented:
- Fungicide rotation: Alternating phenamacril with fungicides possessing different modes of action can delay resistance development. []
- Mixture applications: Combining phenamacril with other fungicides can enhance efficacy and potentially reduce selection pressure for resistance. [, ]
- Monitoring resistance: Regular monitoring of Fusarium populations for phenamacril sensitivity is crucial to guide resistance management strategies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

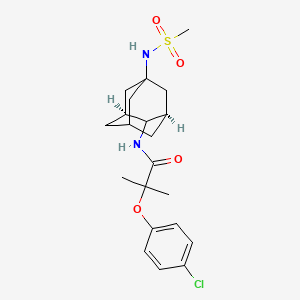
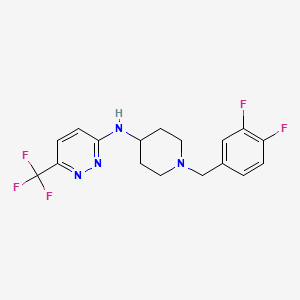
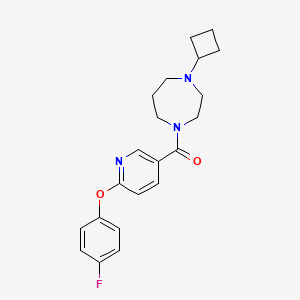
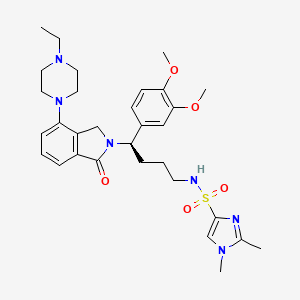
![4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B1673020.png)
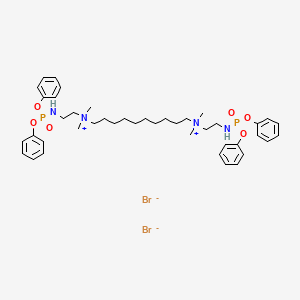
![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)
